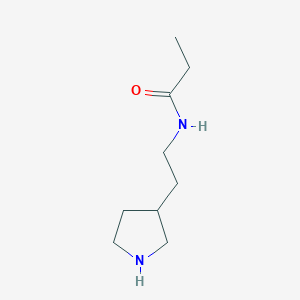

n-(2-(Pyrrolidin-3-yl)ethyl)propionamide

Beschreibung

BenchChem offers high-quality n-(2-(Pyrrolidin-3-yl)ethyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(2-(Pyrrolidin-3-yl)ethyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H18N2O |

|---|---|

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

N-(2-pyrrolidin-3-ylethyl)propanamide |

InChI |

InChI=1S/C9H18N2O/c1-2-9(12)11-6-4-8-3-5-10-7-8/h8,10H,2-7H2,1H3,(H,11,12) |

InChI-Schlüssel |

FQLPGGGOUKVGQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)NCCC1CCNC1 |

Herkunft des Produkts |

United States |

Contextualization of Pyrrolidine and Amide Architectures in Molecular Research

The pyrrolidine (B122466) ring and the amide functional group are prevalent motifs in biologically active molecules and serve as critical building blocks in medicinal chemistry. mdpi.comontosight.ai The five-membered pyrrolidine ring is a saturated nitrogen heterocycle that offers several advantageous properties for molecular design. nih.gov Its non-planar, puckered structure provides a three-dimensional (3D) scaffold, allowing for the precise spatial orientation of substituents to interact with biological targets. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, crucial for molecular recognition processes. nih.gov Furthermore, the stereochemistry of the pyrrolidine ring can be controlled, enabling the synthesis of specific enantiomers or diastereomers, which often exhibit distinct biological profiles due to the chiral nature of proteins and other biological macromolecules. nih.gov

The amide group, characterized by a carbonyl group attached to a nitrogen atom, is another fundamental feature in biochemistry, most notably forming the peptide bonds that link amino acids into proteins. This functional group is highly stable and participates in strong hydrogen bonding interactions as both a donor (the N-H group) and an acceptor (the C=O group). This dual capability makes the amide bond a key player in defining the structure and function of proteins and in mediating the interaction of small molecules with their biological targets. mdpi.com The combination of a rigid pyrrolidine scaffold with a versatile amide linker in n-(2-(Pyrrolidin-3-yl)ethyl)propionamide creates a molecule with potential for specific and directional interactions within a biological system.

| Moiety | Key Properties in Molecular Research | Biological Relevance |

| Pyrrolidine | Saturated 5-membered nitrogen heterocycle; Non-planar 3D structure; Chiral centers allow for stereoisomers; Nitrogen atom provides basicity and a hydrogen bond acceptor site. nih.gov | Common scaffold in natural products and pharmaceuticals; Contributes to binding affinity and selectivity for biological targets like enzymes and receptors. ontosight.aimdpi.com |

| Amide | Planar and stable functional group; Acts as both a hydrogen bond donor (N-H) and acceptor (C=O); Can serve as a bioisostere for other functional groups. mdpi.com | Forms the backbone of proteins (peptide bonds); Crucial for molecular recognition and binding interactions in numerous drug-target complexes. |

Synthetic Methodologies for N 2 Pyrrolidin 3 Yl Ethyl Propionamide and Its Structural Analogs

Retrosynthetic Analysis of the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide Core

A logical retrosynthetic analysis of n-(2-(pyrrolidin-3-yl)ethyl)propionamide begins with the disconnection of the robust amide bond. This primary disconnection reveals two key synthons: the propionyl group, derivable from propionic acid or its activated derivatives, and the crucial intermediate, 3-(2-aminoethyl)pyrrolidine.

Further deconstruction of the 3-(2-aminoethyl)pyrrolidine intermediate points towards several potential synthetic avenues. A common and effective strategy involves the installation of a two-carbon chain at the C3 position of a suitable pyrrolidine (B122466) precursor. This can be achieved through precursors bearing a latent amino group, such as a cyano or azido (B1232118) functionality. For instance, a 3-(2-cyanoethyl)pyrrolidine or a 3-(2-azidoethyl)pyrrolidine could be readily reduced to the desired primary amine.

The pyrrolidine ring itself can be disconnected through various cyclization strategies. A prevalent approach involves the formation of one of the C-N bonds of the ring in the final ring-closing step. This could originate from an acyclic precursor containing appropriately positioned amine and electrophilic or leaving groups. For example, a 1,4-diamino compound with a suitable leaving group at one terminus could undergo intramolecular cyclization. Alternatively, cycloaddition reactions, such as the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile, offer a powerful method for the direct construction of the pyrrolidine scaffold. acs.org

Development and Optimization of Pyrrolidine Ring Formation Protocols

The formation of the C3-substituted pyrrolidine ring is a critical aspect of the synthesis of n-(2-(pyrrolidin-3-yl)ethyl)propionamide. Various methodologies have been developed to achieve this, with a focus on efficiency, stereocontrol, and functional group tolerance.

Cyclization Strategies for C3-Substituted Pyrrolidines

Intramolecular cyclization is a cornerstone in the synthesis of pyrrolidine rings. One plausible route to a precursor for 3-(2-aminoethyl)pyrrolidine involves starting from a readily available chiral pool material like glutamic acid or malic acid. These can be converted into acyclic precursors containing the necessary functionalities for a ring-closing reaction.

A common strategy involves the Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester or nitrile. For the synthesis of a 3-substituted pyrrolidine, a key intermediate could be a γ-amino-α,β-unsaturated ester. Intramolecular aza-Michael addition would then lead to the formation of the pyrrolidine ring.

Another powerful approach is the intramolecular reductive amination of a γ-keto-amine or a related derivative. This method constructs the pyrrolidine ring and sets the stereochemistry at the C3 position in a single step.

Furthermore, intramolecular C-H amination reactions, often catalyzed by transition metals, provide a direct and atom-economical route to pyrrolidines. organic-chemistry.org These reactions typically involve the generation of a reactive nitrene or a related nitrogen-centered radical that inserts into a C-H bond to form the heterocyclic ring.

Asymmetric Synthesis Approaches for Enantiomerically Pure Pyrrolidine Moiety

The potential for chirality in n-(2-(pyrrolidin-3-yl)ethyl)propionamide necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. Several strategies can be employed to achieve this.

The use of chiral starting materials, as mentioned earlier, is a straightforward approach. Amino acids, such as proline and hydroxyproline, are excellent chiral building blocks for the synthesis of substituted pyrrolidines. mdpi.com

Asymmetric catalysis offers a more versatile and efficient route. Chiral catalysts can be employed in various key transformations to induce enantioselectivity. For example, enantioselective Michael additions, catalyzed by chiral organocatalysts, can be used to construct the pyrrolidine ring with high enantiomeric excess. Similarly, asymmetric hydrogenations of prochiral enamines or imines can provide access to chiral pyrrolidines.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, utilizing chiral phosphoramidite (B1245037) ligands, has been shown to produce pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov This method allows for the construction of the pyrrolidine ring with control over the absolute stereochemistry.

Exploration of Metal-Catalyzed and Organocatalytic Routes

Both metal-catalyzed and organocatalytic methods have been extensively explored for the synthesis of substituted pyrrolidines. organic-chemistry.orgresearchgate.net

Metal-Catalyzed Routes: Palladium-catalyzed reactions have proven particularly useful for the synthesis of 3-substituted pyrrolidines. For instance, the hydroarylation of pyrrolines can introduce a substituent at the C3 position. researchgate.netnih.govchemrxiv.orgnih.gov Other transition metals, such as rhodium, iridium, and copper, have also been employed in various cyclization and functionalization reactions to afford pyrrolidine derivatives. organic-chemistry.org Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams followed by [3+2] cycloaddition is another powerful method for constructing complex pyrrolidine architectures. nih.gov

Organocatalytic Routes: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Chiral secondary amines, such as proline and its derivatives, can catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, to form functionalized pyrrolidines with high stereocontrol. These reactions often proceed through the formation of enamine or iminium ion intermediates.

Amide Bond Formation Strategies for the Propionamide (B166681) Moiety

The final step in the synthesis of n-(2-(pyrrolidin-3-yl)ethyl)propionamide is the formation of the amide bond between the 3-(2-aminoethyl)pyrrolidine intermediate and propionic acid.

Classical and Contemporary Coupling Reagent Applications

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must be activated. This can be achieved by converting it into a more reactive species, such as an acyl chloride or an acid anhydride.

A wide array of coupling reagents have been developed to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid in situ, allowing for its efficient reaction with the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used. peptide.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides. reddit.com

Phosphonium-based reagents , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and lead to rapid amide bond formation with minimal side products. peptide.com

Uronium/aminium salt-based reagents , like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), are also very effective and are frequently employed in peptide synthesis and the preparation of complex amides.

Stereochemical Considerations in Amide Bond Formation

The synthesis of n-(2-(pyrrolidin-3-yl)ethyl)propionamide involves the formation of an amide bond between a 3-(2-aminoethyl)pyrrolidine precursor and propionyl chloride or an activated propionic acid derivative. A critical aspect of this synthesis is the management of stereochemistry at the C3 position of the pyrrolidine ring, which is a chiral center. The spatial orientation of the ethylamine (B1201723) substituent at this position can significantly influence the compound's interaction with biological targets due to the enantioselective nature of proteins. nih.govresearchgate.net

During amide bond formation, the primary stereochemical challenge is to prevent epimerization, or the loss of stereochemical integrity, at centers adjacent to the reacting functional groups. luxembourg-bio.com While the chiral center in the 3-(2-aminoethyl)pyrrolidine precursor is not directly adjacent to the reacting amine, the choice of coupling reagents and reaction conditions is still crucial to ensure a clean reaction without side reactions that could compromise the final product's stereopurity.

Commonly used peptide coupling reagents are employed to facilitate the formation of the amide bond under mild conditions. luxembourg-bio.com The selection of an appropriate reagent is vital to minimize racemization, especially when dealing with complex or sensitive substrates. luxembourg-bio.commasterorganicchemistry.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Key Features |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can lead to epimerization and formation of DCU byproduct. luxembourg-bio.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | High coupling efficiency, suitable for hindered substrates. |

The choice of solvent and base can also impact the stereochemical outcome. Non-polar solvents and sterically hindered, non-nucleophilic bases are often preferred to suppress side reactions and preserve the stereochemistry of the chiral pyrrolidine precursor.

Synthesis of Precursor Intermediates and Advanced Building Blocks

The synthesis of n-(2-(pyrrolidin-3-yl)ethyl)propionamide relies on the availability of key precursors, primarily optically pure 3-(2-aminoethyl)pyrrolidine. The construction of this substituted pyrrolidine ring is a significant synthetic challenge. Methodologies for synthesizing pyrrolidine derivatives can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors. nih.govmdpi.com

Amino acids like proline and 4-hydroxyproline (B1632879) are common starting materials for the first approach, providing a readily available source of chirality. nih.govresearchgate.net For a 3-substituted pyrrolidine, a synthetic route might begin with a derivative of glutamic acid or another suitable five-carbon precursor that can be cyclized to form the pyrrolidine ring.

A plausible synthetic strategy for the key 3-(2-aminoethyl)pyrrolidine intermediate could involve the following steps:

Starting Material: A protected glutamic acid derivative where the C3 position can be selectively functionalized.

Cyclization: Intramolecular cyclization to form a protected pyrrolidone ring.

Functionalization: Introduction of a two-carbon side chain at the C3 position, for example, via alkylation of an enolate or a Michael addition. This chain would typically be a protected precursor to the aminoethyl group, such as a nitroethyl or cyano group.

Reduction: Reduction of the pyrrolidone carbonyl group and the side chain functional group to yield the desired 3-(2-aminoethyl)pyrrolidine.

Table 2: Potential Precursors and Synthetic Strategies

| Precursor | Starting Material | Key Synthetic Transformation(s) | Reference Strategy |

|---|---|---|---|

| (R)- or (S)-3-(2-Aminoethyl)pyrrolidine | Glutamic Acid | Intramolecular cyclization, C3-alkylation, multiple reduction steps | Cyclization of acyclic precursors mdpi.com |

| (R)- or (S)-N-Boc-3-(2-aminoethyl)pyrrolidine | 4-Hydroxyproline | Mesylation, displacement with cyanide, reduction, protection | Functionalization of proline derivatives researchgate.net |

These multi-step syntheses require careful control of stereochemistry at each stage to ensure the final building block has the desired absolute configuration. nih.gov

Parallel Synthesis and Library Generation of n-(2-(Pyrrolidin-3-yl)ethyl)propionamide Analogs

Parallel synthesis techniques are instrumental in medicinal chemistry for rapidly generating libraries of related compounds to explore structure-activity relationships (SAR). frontiersin.org The n-(2-(pyrrolidin-3-yl)ethyl)propionamide scaffold offers multiple points for diversification, allowing for systematic modification to optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.netbiomedres.us

Diversification Strategies at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a prime location for introducing diversity. A library of analogs can be synthesized by reacting the core scaffold with a variety of electrophiles.

N-Alkylation: Reductive amination with a range of aldehydes or ketones can introduce diverse alkyl groups. This reaction is typically high-yielding and tolerant of many functional groups.

N-Acylation: Reaction with various acyl chlorides, sulfonyl chlorides, or isocyanates can generate a library of amides, sulfonamides, and ureas, respectively. These modifications can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. biomedres.us

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach various aryl or heteroaryl rings to the pyrrolidine nitrogen.

Modifications of the Propionamide Chain and Terminal Group

The propionamide side chain provides another vector for structural modification. By varying the carboxylic acid component used in the amide coupling step, a wide array of analogs can be generated.

Chain Length and Branching: Using different aliphatic carboxylic acids (e.g., acetic, butyric, isovaleric acid) allows for probing the optimal chain length and steric bulk for biological activity.

Introduction of Rings: Incorporating cyclic or aromatic carboxylic acids (e.g., benzoic acid, cyclohexane (B81311) carboxylic acid) can introduce rigidity and explore interactions with hydrophobic pockets in a target protein. biomedres.us

Functional Group Variation: Employing carboxylic acids bearing different functional groups (e.g., ethers, halogens, nitriles) can modulate the physicochemical properties of the analogs, such as solubility and electronic character.

Table 3: Example Modifications for Library Generation

| Diversification Point | Reaction Type | Example Building Blocks | Resulting Functional Group |

|---|---|---|---|

| Pyrrolidine Nitrogen | Reductive Amination | Benzaldehyde, Acetone, Cyclohexanone | N-Benzyl, N-Isopropyl, N-Cyclohexyl |

| Pyrrolidine Nitrogen | Acylation | Acetyl chloride, Benzoyl chloride, Methane sulfonyl chloride | N-Acetyl, N-Benzoyl, N-Mesyl |

Introduction of Functional Handles for Probe Development

To facilitate the study of a compound's mechanism of action, functional handles can be incorporated into the structure to create chemical probes. nih.gov These probes are invaluable for target identification, validation, and imaging studies.

Affinity-Based Probes: A terminal alkyne or azide (B81097) group can be introduced onto the propionamide chain or the pyrrolidine nitrogen. These "click chemistry" handles allow for the covalent attachment of reporter tags (e.g., biotin (B1667282) for pulldown experiments, fluorophores for imaging) after the probe has interacted with its biological target.

Photoaffinity Labels: Groups such as benzophenones or diazirines can be incorporated. Upon photoactivation, these groups form a covalent bond with the target protein, enabling its identification via mass spectrometry.

Reporter Groups: Direct attachment of a fluorescent dye or a radiolabel during synthesis can also create useful probes, although this can sometimes alter the compound's biological activity more significantly than a small chemical handle. nih.gov

The strategic placement of these functional handles is crucial to minimize perturbation of the compound's binding to its target. creative-proteomics.com Typically, they are placed at positions determined to be tolerant of substitution based on initial SAR studies.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing deep insights into the stereochemistry and conformational dynamics of n-(2-(Pyrrolidin-3-yl)ethyl)propionamide derivatives. Techniques such as COSY, HSQC, HMBC, and NOESY are critical for assembling a complete picture of the molecular architecture in solution.

Assignment of Stereochemistry and Relative Configuration

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space correlations between protons that are in close proximity (typically <5 Å), allowing for the determination of their relative orientation. For instance, in a substituted pyrrolidine derivative, NOEs between a proton on the C3 and protons on adjacent carbons can reveal whether the substituents are on the same (cis) or opposite (trans) face of the ring.

Proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR or COSY spectra are also vital. The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these values, the preferred puckering of the five-membered pyrrolidine ring and the relative orientation of its substituents can be inferred. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts and Key NOE Correlations for a Hypothetical n-(2-(Pyrrolidin-3-yl)ethyl)propionamide Derivative.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |

| Pyrrolidine N-H | 8.5-9.5 (br s) | - | Hα (C2), Hα (C5) |

| Pyrrolidine C2-H | 3.0-3.2 (m) | 55-57 | C5-H, N-H |

| Pyrrolidine C3-H | 2.5-2.7 (m) | 35-37 | C4-H, Ethyl Cα-H |

| Pyrrolidine C4-H | 1.8-2.0 (m) | 28-30 | C3-H, C5-H |

| Pyrrolidine C5-H | 2.9-3.1 (m) | 53-55 | C2-H, N-H |

| Ethyl Cα-H | 3.3-3.5 (q) | 38-40 | C3-H, Amide N-H |

| Ethyl Cβ-H | 1.6-1.8 (m) | 30-32 | C3-H |

| Amide N-H | 7.5-8.0 (t) | - | Ethyl Cα-H, Propionyl Cα-H |

| Propionyl Cα-H | 2.1-2.3 (q) | 29-31 | Amide N-H, Propionyl Cβ-H |

| Propionyl Cβ-H | 1.0-1.2 (t) | 9-11 | Propionyl Cα-H |

| Amide C=O | - | 173-175 | - |

Conformational Analysis and Dynamic Molecular Behavior

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope or twist forms. frontiersin.orgnih.gov The specific conformation can be influenced by the nature and stereochemistry of its substituents. Furthermore, rotation around the C(O)-N amide bond of the propionamide group is restricted, leading to the possible existence of cis and trans rotamers. researchgate.net

Variable-temperature (VT) NMR studies are employed to investigate these dynamic processes. researchgate.net By monitoring the chemical shifts and line shapes of NMR signals as a function of temperature, it is possible to observe the coalescence of signals corresponding to different conformers as they interconvert more rapidly on the NMR timescale at higher temperatures. From this data, the energy barriers to conformational changes, such as ring puckering or amide bond rotation, can be calculated, providing a quantitative understanding of the molecule's flexibility. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, which allows for the determination of the elemental composition with high confidence. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly used.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments is crucial for structural elucidation. For n-(2-(Pyrrolidin-3-yl)ethyl)propionamide derivatives, characteristic fragmentation pathways can be predicted. The primary sites of cleavage are typically the amide bond and the bonds within the pyrrolidine ring.

Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrrolidine nitrogen is a characteristic fragmentation for pyrrolidine-containing compounds. nih.gov

Amide Bond Cleavage: Scission of the propionamide C-N bond or the C-C bond alpha to the carbonyl group.

Pyrrolidine Ring Opening: Fragmentation of the five-membered ring, often initiated by the loss of the ethylpropionamide side chain. researchgate.netresearchgate.net

By analyzing the exact masses of the resulting fragment ions, the different components of the molecule can be pieced together, confirming the connectivity of the atoms.

Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of n-(2-(Pyrrolidin-3-yl)ethyl)propionamide.

| m/z (monoisotopic) | Proposed Fragment Structure | Fragmentation Pathway |

| 185.1654 | [M+H]⁺ | Protonated Parent Molecule |

| 128.1121 | [M+H - C₃H₅NO]⁺ | Loss of propionamide group |

| 112.0964 | [C₇H₁₂N]⁺ | Cleavage at the ethyl linker |

| 85.0862 | [C₅H₉N]⁺ | Pyrrolidine ring fragment |

| 70.0651 | [C₄H₈N]⁺ | Common pyrrolidinyl fragment ion |

| 57.0344 | [C₃H₅O]⁺ | Propionyl cation (CH₃CH₂CO⁺) |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Key vibrational modes for n-(2-(Pyrrolidin-3-yl)ethyl)propionamide include:

N-H Stretching: The secondary amine in the pyrrolidine ring and the secondary amide in the side chain will exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding. mdpi.comresearchgate.net

C=O Stretching (Amide I band): A strong absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in the secondary amide. Its frequency is sensitive to the local environment and hydrogen bonding. researchgate.net

N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, appears in the 1510-1570 cm⁻¹ region and is characteristic of secondary amides.

C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidine ring and ethyl/propyl groups are observed in the 2850-3000 cm⁻¹ region. mdpi.com

By comparing the spectra of derivatives in different states (e.g., solid vs. solution) or in different solvents, one can probe how intermolecular hydrogen bonds involving the amide and pyrrolidine N-H groups influence the molecular conformation and packing.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de It provides precise information on bond lengths, bond angles, and torsion angles, and it is the gold standard for assigning the absolute stereochemistry of chiral centers. researchgate.netnih.gov

For a chiral molecule like n-(2-(Pyrrolidin-3-yl)ethyl)propionamide, crystallographic analysis of an enantiopure sample allows for the unambiguous determination of the R or S configuration at the C3 position through the analysis of anomalous dispersion effects. researchgate.netnih.gov The resulting crystal structure reveals the preferred conformation of the molecule in the solid state, including the pucker of the pyrrolidine ring and the orientation of the side chain. It also maps out the network of intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack together to form the crystal lattice.

Crystal Engineering Approaches for n-(2-(Pyrrolidin-3-yl)ethyl)propionamide Derivatives

Crystal engineering focuses on designing and controlling the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For derivatives of n-(2-(Pyrrolidin-3-yl)ethyl)propionamide, the presence of hydrogen bond donors (amide N-H, pyrrolidine N-H) and a hydrogen bond acceptor (amide C=O) makes them excellent candidates for crystal engineering.

By systematically modifying substituents on the pyrrolidine ring or the propionamide group, it is possible to influence the hydrogen-bonding patterns and other non-covalent interactions. This can lead to the formation of different crystal packing arrangements, known as polymorphs, or the creation of co-crystals with other molecules. These engineered solid forms can have distinct physical properties, such as solubility, stability, and melting point, which are of significant interest in materials science and pharmaceutical development. The pyrrolidine scaffold is a versatile component in this regard, contributing to the formation of specific stereochemical arrangements that can direct crystal packing. nih.gov

Overview of Academic Research Trajectories for Novel Small Molecules

The academic exploration of novel small molecules follows a well-defined trajectory that begins with design and culminates in the analysis of biological function. mdpi.com The process is often initiated by identifying a biological target or pathway of interest. nih.gov Computational tools can be used in the initial design phase to predict how a molecule might interact with its target.

Following the design phase, the molecule is synthesized and then subjected to a thorough characterization to confirm its identity and purity. filab.frmdpi.com The next step involves in vitro evaluation, where the compound is tested against isolated enzymes, receptors, or cell cultures to determine its biological activity and potency. acs.org Promising compounds may then advance to more complex studies. This systematic approach, from rational design and synthesis to detailed pharmacological analysis, is fundamental to the discovery process in chemical biology and medicinal chemistry. mdpi.com

Computational Chemistry and Molecular Modeling of N 2 Pyrrolidin 3 Yl Ethyl Propionamide

Ligand-Based Pharmacophore Modeling for the n-(2-(pyrrolidin-3-yl)ethyl)propionamide Class

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. The process involves analyzing a set of known active molecules to derive a common pharmacophore hypothesis.

For the class of compounds represented by n-(2-(pyrrolidin-3-yl)ethyl)propionamide, a hypothetical pharmacophore model can be constructed based on its structural features and those of functionally similar molecules. The key pharmacophoric features likely to be important for the biological activity of this class include:

Hydrogen Bond Acceptors: The oxygen atom of the propionamide (B166681) carbonyl group and the nitrogen atom of the pyrrolidine (B122466) ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The hydrogen atom attached to the nitrogen of the propionamide group can serve as a hydrogen bond donor.

Hydrophobic Features: The ethyl group of the propionamide and the aliphatic backbone of the pyrrolidinyl-ethyl moiety contribute to hydrophobic interactions.

Positive Ionizable Feature: The nitrogen atom in the pyrrolidine ring can be protonated at physiological pH, presenting a positive ionizable feature that may be crucial for electrostatic interactions with a target.

A representative pharmacophore model for this class of compounds would likely incorporate a specific spatial arrangement of these features. The development of such a model would involve aligning a series of structurally related and biologically active pyrrolidine derivatives to identify the common spatial distribution of these essential interaction points. The pyrrolidine ring itself is a versatile scaffold that is frequently utilized in the design of pharmacologically active agents. frontiersin.org

In Silico Prediction of Molecular Properties Relevant to Biological Research

In silico methods are instrumental in the early stages of drug discovery for predicting the physicochemical and pharmacokinetic properties of new compounds, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.net These predictions help in prioritizing candidates for synthesis and further experimental testing.

For n-(2-(pyrrolidin-3-yl)ethyl)propionamide, various molecular properties relevant to its ADMET profile can be predicted using computational models. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationships (QSPR). The pyrrolidine scaffold is a common feature in many marketed drugs, suggesting that this structural class can possess favorable pharmacokinetic properties. researchgate.net

Below is an interactive data table summarizing the predicted ADMET-relevant properties for n-(2-(pyrrolidin-3-yl)ethyl)propionamide. It is important to note that these are theoretical predictions and would require experimental validation.

| Property | Predicted Value | Method/Software |

| Molecular Weight | 184.27 g/mol | --- |

| LogP (octanol-water partition coefficient) | 0.85 | ALOGPS |

| Water Solubility | High | --- |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Polar Surface Area | 41.13 Ų | --- |

| Blood-Brain Barrier (BBB) Permeability | Low | --- |

| Human Intestinal Absorption (HIA) | High | --- |

| P-glycoprotein Substrate | No | --- |

These predicted properties suggest that n-(2-(pyrrolidin-3-yl)ethyl)propionamide is likely to have good oral bioavailability. The pyrrolidine ring is a key component of many natural and synthetic compounds with diverse biological activities. mdpi.com

Chemical space exploration involves the analysis of a large collection of molecules to understand their structural diversity and to identify novel compounds with desired properties. For the n-(2-(pyrrolidin-3-yl)ethyl)propionamide class, this would involve generating a virtual library of analogs by systematically modifying different parts of the molecule.

The structural diversity of this class can be explored by varying:

Substituents on the pyrrolidine ring: Introducing various functional groups at different positions of the pyrrolidine ring can modulate the compound's steric and electronic properties.

The acyl group: Replacing the propionamide group with other acyl moieties (e.g., acetyl, benzoyl) can influence the hydrogen bonding capacity and lipophilicity.

The ethyl linker: Altering the length and rigidity of the linker between the pyrrolidine ring and the amide group can affect the conformational flexibility of the molecule.

A diversity analysis of such a virtual library can be performed by calculating a range of molecular descriptors for each analog and visualizing their distribution in a multi-dimensional chemical space. This analysis helps in identifying unique structural motifs and in designing libraries of compounds with a broad range of physicochemical properties for biological screening. The pyrrolidine scaffold is a valuable building block in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. frontiersin.org

In Vitro Molecular Interaction and Target Engagement Studies of N 2 Pyrrolidin 3 Yl Ethyl Propionamide

Biophysical Assays for Direct Binding Event Characterization

Biophysical assays are essential for confirming a direct physical interaction between a compound and its protein target. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a hypothetical study, a putative protein target, "Target Protein X," would be immobilized on a sensor chip. Solutions of n-(2-(pyrrolidin-3-yl)ethyl)propionamide at various concentrations would then be flowed over the chip surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the surface.

This analysis would yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.

Hypothetical SPR Data for n-(2-(pyrrolidin-3-yl)ethyl)propionamide Binding to Target Protein X

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | 5.0 x 10⁻⁴ | s⁻¹ |

This data would suggest a high-affinity interaction with a moderately fast association and a slow dissociation, indicative of a stable drug-target complex.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction. In this hypothetical experiment, n-(2-(pyrrolidin-3-yl)ethyl)propionamide would be titrated into a solution containing Target Protein X, and the minute heat changes would be recorded.

The resulting data would determine the binding affinity (Kₐ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.

Hypothetical Thermodynamic Profile of n-(2-(pyrrolidin-3-yl)ethyl)propionamide Binding to Target Protein X

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Kₐ) | 5.0 x 10⁸ | M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

These results would indicate that the binding is both enthalpically and entropically driven, suggesting that hydrogen bonds and hydrophobic interactions likely play a significant role in the binding process.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about ligand-protein interactions. Techniques like Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR would be employed. For a CSP experiment, an isotopically labeled sample of Target Protein X would be titrated with n-(2-(pyrrolidin-3-yl)ethyl)propionamide. Changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum upon ligand binding would identify the binding site.

STD NMR, on the other hand, would identify which parts of the n-(2-(pyrrolidin-3-yl)ethyl)propionamide molecule are in close contact with the protein, providing a map of the ligand's binding epitope.

Biochemical Assays for Enzyme Inhibition or Activation Profiling

If Target Protein X were an enzyme, biochemical assays would be crucial to determine the functional consequence of n-(2-(pyrrolidin-3-yl)ethyl)propionamide binding. A series of experiments would be conducted to measure the enzyme's activity in the presence of varying concentrations of the compound. This would determine if the compound acts as an inhibitor or an activator.

Assuming an inhibitory effect, the half-maximal inhibitory concentration (IC₅₀) would be determined.

Hypothetical Enzyme Inhibition Data for n-(2-(pyrrolidin-3-yl)ethyl)propionamide against Target Protein X

| Assay Type | Result | Unit |

|---|---|---|

| IC₅₀ | 15.0 | nM |

This data would classify n-(2-(pyrrolidin-3-yl)ethyl)propionamide as a potent, competitive inhibitor of its target enzyme.

Cellular Thermal Shift Assay (CETSA) for Intracellular Target Engagement

To confirm that n-(2-(pyrrolidin-3-yl)ethyl)propionamide engages its target within a cellular environment, a Cellular Thermal Shift Assay (CETSA) would be performed. frontiersin.orgmdpi.com This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. elrig.orgnih.gov Intact cells would be treated with the compound, heated to various temperatures, and the amount of soluble Target Protein X remaining would be quantified. An increase in the melting temperature (Tₘ) of the target protein in the presence of the compound confirms intracellular target engagement.

Hypothetical CETSA Results for Target Protein X

| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |

|---|---|---|

| Vehicle Control | 52.5 | - |

A thermal shift of +3.5°C would provide strong evidence that n-(2-(pyrrolidin-3-yl)ethyl)propionamide enters the cell and binds to Target Protein X in its native environment.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Elucidation for N 2 Pyrrolidin 3 Yl Ethyl Propionamide

Design and Synthesis of Analogs for Systematic SAR Exploration

Substituent Variation at Key Positions of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a key pharmacophore in many biologically active compounds due to its specific physicochemical properties and structural rigidity. researchgate.net Modifications at the N1, C3, and C4 positions are particularly important for optimizing biological activity and target-specific interactions. researchgate.netnih.gov

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl, propyl) at the nitrogen atom of the pyrrolidine ring can significantly impact binding affinity. For instance, in a series of eticlopride-based dopamine (B1211576) receptor ligands, removing the N-ethyl group resulted in a substantial decrease in affinity, while the addition of a linker and a secondary pharmacophore at this position improved affinities. nih.gov

Substitution at C3 and C4: The stereochemistry and nature of substituents at the 3rd and 4th positions of the ring influence its puckering and, consequently, pharmacological efficacy. nih.gov For example, in one study on pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position offered better in vitro potency. nih.gov For n-(2-(pyrrolidin-3-yl)ethyl)propionamide, introducing small, lipophilic, or polar groups at the C4 position could probe interactions with specific pockets in a target receptor.

Below is a table illustrating potential variations at the pyrrolidine ring for SAR studies.

| Compound | Modification Site | Substituent (R) | Rationale for Modification |

| Analog A-1 | N1 | -CH₃ | Investigate the impact of N-alkylation on basicity and binding. |

| Analog A-2 | N1 | -CH₂CH₂OH | Introduce hydrogen bonding capability. |

| Analog B-1 | C4 | -OH | Probe for polar interactions and potential hydrogen bonding. |

| Analog B-2 | C4 | -F | Evaluate the effect of a small, electronegative substituent. |

| Analog C-1 | C3 | (S)-configuration | Determine stereochemical preference for activity. |

| Analog C-2 | C3 | (R)-configuration | Compare activity against the (S)-enantiomer. |

Modification of the Propionamide (B166681) Linker and Side Chain

The propionamide linker and its side chain are critical for orienting the pyrrolidine ring and interacting with the target protein. Modifications to this part of the molecule can affect potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Linker Length and Flexibility: Altering the length of the ethyl linker (e.g., to a methyl or propyl chain) can change the distance between the pyrrolidine and propionamide moieties, affecting how the molecule fits into a binding site. Studies on other classes of compounds have shown that conformationally flexible linkers can increase inhibitory potency. nih.govrsc.org

Amide Modifications: Replacing the propionamide with other acyl groups (e.g., acetamide, butyramide) can explore the steric and electronic requirements of the binding pocket. researchgate.net Furthermore, N-alkylation of the amide nitrogen or its replacement with other functional groups like sulfonamides can significantly alter the compound's properties. nih.gov

The following table details potential modifications to the linker and side chain.

| Compound | Modification Site | Modification | Rationale for Modification |

| Analog D-1 | Ethyl Linker | Methylene (-CH₂-) | Assess the impact of reduced linker length. |

| Analog D-2 | Ethyl Linker | Propylene (-CH₂CH₂CH₂-) | Evaluate the effect of increased linker length and flexibility. |

| Analog E-1 | Propionamide | Acetamide (-COCH₃) | Probe for steric tolerance at the acyl binding site. |

| Analog E-2 | Propionamide | Cyclopropylcarboxamide | Introduce conformational constraint to the side chain. |

| Analog F-1 | Amide N-H | N-Methylation | Remove hydrogen bond donor capability and increase lipophilicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the chemical-biological interactions governing their activities. nih.govresearchgate.netnih.gov

Descriptor Generation and Selection for QSAR Models

The first step in QSAR modeling is to generate molecular descriptors that quantify the physicochemical properties of the synthesized analogs. These descriptors fall into several categories:

Electronic Descriptors: Describe the electron distribution (e.g., partial atomic charges, dipole moment). Electrostatic fields are often found to be highly correlated with the inhibitory activity of pyrrolidine derivatives. nih.gov

Steric Descriptors: Define the size and shape of the molecule (e.g., molecular volume, surface area). CoMFA and CoMSIA models use steric fields to map regions where bulky groups are favored or disfavored. researchgate.net

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., LogP). Hydrophobic fields in CoMSIA models can highlight areas where lipophilic substituents enhance activity. researchgate.net

Topological Descriptors: Describe the connectivity and branching of atoms in the molecule.

The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model.

Statistical Analysis and Model Validation

Once descriptors are generated, statistical methods like Partial Least Squares (PLS) regression are used to build the QSAR model. The quality and predictive power of the model are assessed through rigorous validation. nih.gov

Key statistical parameters used for validation include:

r² (Coefficient of Determination): Indicates the goodness of fit of the model. A value close to 1.0 suggests a strong correlation between the predicted and experimental activities for the training set compounds. CoMFA and CoMSIA models for pyrrolidine derivatives have reported r² values ranging from 0.885 to 0.958. researchgate.netnih.gov

q² (Cross-validated r²): Obtained from leave-one-out (LOO) cross-validation, this parameter measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model. Studies on pyrrolidine derivatives have shown q² values between 0.560 and 0.720. nih.govnih.gov

r²_pred (Predictive r²): This parameter assesses the model's ability to predict the activity of an external test set of compounds not used in model generation. It is a crucial indicator of the model's external predictability. nih.gov

The results of a successful QSAR study are often visualized as 3D contour maps, which provide a graphical representation of where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net

Elucidation of Pharmacophoric Features for n-(2-(Pyrrolidin-3-yl)ethyl)propionamide Derivatives

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. researchgate.net For n-(2-(pyrrolidin-3-yl)ethyl)propionamide and its derivatives, a pharmacophore model can be developed based on the structural information of active ligands. researchgate.net

Key pharmacophoric features for this class of compounds would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the propionamide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The N-H group of the pyrrolidine ring (in its protonated state) and the N-H of the amide can act as hydrogen bond donors.

Positive Ionizable Feature: The secondary amine of the pyrrolidine ring is basic and will be protonated at physiological pH, serving as a key site for ionic interactions. nih.gov

Hydrophobic Features: The ethyl group of the propionamide and the aliphatic carbons of the pyrrolidine ring contribute to hydrophobic interactions.

The table below summarizes the potential pharmacophoric features.

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

| Positive Ionizable | Pyrrolidine Nitrogen | Ionic bond with acidic residues (e.g., Asp, Glu). |

| Hydrogen Bond Acceptor | Propionamide Carbonyl Oxygen | Hydrogen bond with donor residues (e.g., Ser, Thr, Asn). |

| Hydrogen Bond Donor | Pyrrolidine N-H (protonated) | Hydrogen bond with acceptor residues. |

| Hydrogen Bond Donor | Propionamide N-H | Hydrogen bond with acceptor residues. |

| Hydrophobic Center | Propionamide Ethyl Group | van der Waals interactions with nonpolar residues. |

| Hydrophobic Center | Pyrrolidine Ring Carbons | van der Waals interactions within a hydrophobic pocket. |

These pharmacophore models serve as valuable tools for virtual screening to identify novel compounds with similar activity profiles and for guiding the design of new analogs with improved potency and selectivity. nih.gov

Investigation of Structure-Kinetic Relationships (SKR)

The investigation into the structure-kinetic relationship (SKR) of a ligand explores how modifications to its chemical structure influence its binding and unbinding rates (k_on and k_off, respectively) at a biological target. A comprehensive SKR profile for n-(2-(pyrrolidin-3-yl)ethyl)propionamide is not extensively detailed in publicly available literature. However, by examining the structure-activity relationships of analogous compounds, particularly those targeting receptors like the dopamine D2 and D3 receptors, we can infer potential kinetic implications.

SAR studies on a series of eticlopride-based dopamine D2/D3 receptor ligands, which feature a pyrrolidine ring, have demonstrated that alterations to this heterocyclic moiety significantly impact binding affinity. For instance, moving the nitrogen atom within the pyrrolidine ring or expanding the ring size has been shown to be detrimental to binding at both D2 and D3 receptors. This suggests that the precise geometry and electronic distribution of the pyrrolidine ring are critical for optimal interaction with the receptor's binding pocket.

Furthermore, N-alkylation of the pyrrolidine ring has been explored. While small N-alkyl groups were found to be poorly tolerated, the addition of a linker and a secondary pharmacophore can enhance binding affinities. This indicates that the pyrrolidine nitrogen may serve as a key anchoring point, and its accessibility and substitution pattern can modulate the ligand's residence time at the receptor, a key aspect of its kinetic profile.

| Compound/Modification | Target | Binding Affinity (Ki, nM) | Inferred Kinetic Implication |

| Eticlopride (B1201500) Analogues | |||

| N-alkylation (small groups) | D2/D3 Receptors | Decreased | Potentially faster k_off |

| Pyrrolidine N position moved | D2/D3 Receptors | Decreased | Disrupted optimal binding pose, likely affecting both k_on and k_off |

| Pyrrolidine ring expansion | D2/D3 Receptors | Decreased | Steric hindrance may lower k_on and/or increase k_off |

| O-alkylation vs. N-alkylation | D2/D3 Receptors | Higher for O-alkylation | O-alkylation may lead to a more stable binding complex (slower k_off) |

This table is illustrative and based on general findings for pyrrolidine-containing ligands. Specific kinetic data (k_on, k_off) for n-(2-(pyrrolidin-3-yl)ethyl)propionamide is not available.

Conformational Restriction and Flexibility Studies for SAR Rationalization

The conformational flexibility of the pyrrolidine ring and the rotatable bonds in the ethylpropionamide side chain of n-(2-(pyrrolidin-3-yl)ethyl)propionamide are critical determinants of its biological activity. Conformational restriction studies on related molecules help to rationalize the observed SAR by identifying the bioactive conformation—the specific three-dimensional arrangement the molecule adopts when binding to its target.

The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. The preferred conformation is influenced by the nature and stereochemistry of its substituents. For instance, in some pyrrolidine derivatives, an N-acyl group can favor an axial orientation of substituents at the 2- and 5-positions, thereby restricting the ring's conformational freedom. This restriction can be advantageous if it pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding.

| Structural Feature | Conformational Aspect | Implication for SAR |

| Pyrrolidine Ring | Pucker (Envelope vs. Twist) | Influences the spatial orientation of the ethylpropionamide side chain. |

| Substituent Orientation (Axial vs. Equatorial) | Determines the accessibility of the pyrrolidine nitrogen for interactions. | |

| Ethyl Linker | Torsional Angles (Gauche vs. Anti) | Affects the distance and relative orientation between the pyrrolidine and propionamide groups. |

| Propionamide Group | Amide Bond Conformation (cis vs. trans) | The trans conformation is generally favored and presents a specific arrangement of hydrogen bond donors and acceptors. |

In Vitro Biological Pathway and Mechanistic Investigations

Cellular Assay Development for Molecular Pathway Perturbation

To investigate how "n-(2-(pyrrolidin-3-yl)ethyl)propionamide" perturbs cellular functions, specific assays are developed to monitor its effects on molecular pathways. These assays serve as initial screens and mechanistic tools to pinpoint the compound's cellular targets and modes of action.

Reporter gene assays are a primary tool for determining whether a compound activates or inhibits a specific signaling pathway that culminates in gene transcription. mdpi.com In this method, cells are engineered to contain a plasmid where a promoter sequence, responsive to a specific transcription factor, drives the expression of a reporter gene like luciferase. mdpi.com If "n-(2-(pyrrolidin-3-yl)ethyl)propionamide" were to modulate a pathway, for instance, the NF-κB signaling pathway, it would alter the activity of NF-κB transcription factors. This change would then be quantified by measuring the light output from the luciferase enzyme. A change in signal relative to untreated cells would indicate that the compound interferes with this pathway, providing a quantitative measure of activation or inhibition.

High-content imaging (HCI) combines automated fluorescence microscopy with sophisticated image analysis to quantitatively assess how a compound affects cellular morphology and the localization of subcellular components. nih.govirbm.com This powerful phenotypic screening approach can reveal a compound's mechanism of action by measuring hundreds of cellular features simultaneously. catapult.org.ukyoutube.com For example, cells treated with "n-(2-(pyrrolidin-3-yl)ethyl)propionamide" could be stained with fluorescent dyes to visualize the nucleus, mitochondria, and cytoskeleton. nih.gov Automated analysis would then quantify changes in nuclear size, mitochondrial membrane potential, or cytoskeletal integrity. catapult.org.uk Observing a specific phenotypic signature, such as the translocation of a protein from the cytoplasm to the nucleus, can provide significant clues about the compound's impact on cellular signaling at a mechanistic level. nih.gov

Gene Expression Profiling and Proteomic Analysis in Response to Compound Treatment

To obtain a global view of the cellular response to "n-(2-(pyrrolidin-3-yl)ethyl)propionamide," researchers utilize genome- and proteome-wide analysis techniques.

Gene Expression Profiling : By treating a relevant cell line with the compound and subsequently analyzing the messenger RNA (mRNA) using techniques like microarray or RNA-sequencing, it is possible to see which genes are upregulated or downregulated. nih.govnih.gov This approach can reveal entire biological pathways and networks affected by the compound, providing insights into its broader cellular impact. nih.gov For example, a significant change in the expression of genes involved in cell cycle regulation would suggest that the compound may interfere with cell proliferation. nih.gov

Proteomic Analysis : While gene expression data is informative, proteomic analysis offers a more direct assessment of the functional molecules within the cell. nih.gov Using mass spectrometry, scientists can quantify changes in the levels of thousands of proteins following compound treatment. mdpi.comresearchgate.net This can identify proteins whose abundance is altered or that undergo post-translational modifications, which are critical regulatory steps not captured by gene expression profiling. nih.gov This data helps to confirm that changes in mRNA levels translate to changes in protein levels and reveals other regulatory events. mdpi.com

RNAi Screening and Genetic Perturbation Studies to Complement Small Molecule Action

Elucidation of Downstream Signaling Cascades and Molecular Networks

The data gathered from pathway assays, genomics, proteomics, and genetic perturbation screens are integrated to construct a detailed map of the signaling cascades affected by "n-(2-(pyrrolidin-3-yl)ethyl)propionamide." This involves connecting the compound's initial interaction with its target to the ultimate cellular response. For instance, if the compound is found to inhibit a specific receptor, further studies would focus on identifying the downstream kinases, phosphatases, and transcription factors that are subsequently modulated. This comprehensive analysis allows researchers to build a robust model of the compound's complete mechanism of action within the complex molecular network of the cell.

Metabolic Fate in Isolated Biological Systems (e.g., Microsomal Stability)

Before a compound can be considered for further development, its metabolic stability must be assessed. This is often first evaluated in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govevotec.com In a microsomal stability assay, "n-(2-(pyrrolidin-3-yl)ethyl)propionamide" is incubated with liver microsomes and necessary cofactors like NADPH. evotec.comnih.gov The concentration of the compound is measured over time to determine its rate of degradation. mdpi.com This data is used to calculate key parameters like the compound's intrinsic clearance and in vitro half-life, providing an early indication of how quickly it might be metabolized in a whole organism. nih.govresearchgate.net

Below is an example of a data table representing typical results from a human liver microsomal stability assay.

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 62 |

| 30 | 38 |

| 45 | 15 |

| Calculated In Vitro Half-life (t½) | 25.5 minutes |

| Calculated Intrinsic Clearance (CLint) | 54.2 µL/min/mg protein |

Development of N 2 Pyrrolidin 3 Yl Ethyl Propionamide As a Chemical Probe

Criteria for High-Quality Chemical Probes Derived from the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide Scaffold

A chemical probe is a small molecule used to study and manipulate a specific protein or biological process. To be considered high-quality, a probe derived from the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide scaffold must meet several stringent criteria to ensure that experimental results are clear and unambiguous.

Key criteria include:

Potency: The probe should interact with its intended target at low concentrations, typically with an in vitro IC50 or Kd value in the nanomolar range. This minimizes the risk of off-target effects at higher concentrations.

Selectivity: A high-quality probe must demonstrate significant selectivity for its intended target over other related proteins. For instance, in the development of eticlopride-based dopamine (B1211576) D2/D3 receptor ligands, modifications to the pyrrolidine (B122466) ring were critical in tuning selectivity between receptor subtypes. nih.gov A common benchmark is a >30-fold selectivity against closely related family members.

Defined Mechanism of Action: The probe's interaction with its target (e.g., agonist, antagonist, allosteric modulator) must be well-characterized. For example, research on pyrrolidine-2,5-dione derivatives identified (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide as a positive allosteric modulator (PAM) of the glutamate (B1630785) transporter EAAT2, a novel mechanism of action for antiseizure compounds. nih.gov

Cellular Activity: The probe must be able to engage its target in a cellular context. This requires appropriate physicochemical properties, such as membrane permeability and stability, to reach the target within a living cell.

Structural Relationship: A structurally similar but biologically inactive control compound should be available. This negative control is essential to confirm that the observed biological effects are due to the specific on-target activity of the probe and not some non-specific chemical property.

The stereochemistry of the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit vastly different biological profiles due to distinct binding modes with enantioselective protein targets. researchgate.net Therefore, stereochemical purity and characterization are paramount for probes derived from this scaffold.

Strategies for Improving Selectivity and Potency as Research Tools

Optimizing the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide scaffold to create potent and selective research tools involves systematic medicinal chemistry efforts and structure-activity relationship (SAR) studies.

Common strategies include:

Modification of the Pyrrolidine Ring: Altering substituents on the pyrrolidine nitrogen is a primary strategy. For a series of eticlopride (B1201500) analogues targeting dopamine receptors, small N-alkyl groups were poorly tolerated, but the addition of a linker and a secondary pharmacophore significantly improved binding affinities. nih.gov O-alkylation at the 4-position of the pyrrolidine ring also yielded compounds with higher affinity compared to analogous N-alkylated derivatives. nih.gov

Varying the Acyl Group: The propionamide (B166681) group can be replaced with other acyl moieties to explore different interactions within the target's binding pocket. This can influence potency, selectivity, and physicochemical properties like solubility and metabolic stability.

Conformational Constraint: Introducing rigidity into the molecule, for example by creating spirocyclic systems involving the pyrrolidine ring, can lock the molecule into a bioactive conformation. nih.gov This can reduce the entropic penalty upon binding, leading to higher affinity and potentially improved selectivity.

Stereochemical Control: The synthesis of stereochemically pure isomers is crucial. Asymmetric synthesis methods are often employed to prepare specific enantiomers of pyrrolidine derivatives, as biological targets are chiral and will interact differently with each enantiomer. nih.govmdpi.com

The following table summarizes SAR findings for pyrrolidine-based dopamine receptor ligands, illustrating how structural modifications impact binding affinity.

| Compound | Modification from Parent Scaffold | D3R Ki (nM) | D2R Ki (nM) |

|---|---|---|---|

| Eticlopride | Parent Compound | 0.13 | 0.17 |

| nor-Eticlopride (5) | Removal of N-ethyl group | 0.52 | 3.23 |

| N-alkylated analogue (11) | N-alkylation with linker and SP | 6.97 | 25.3 |

| O-alkylated analogue (33) | O-alkylation with linker and SP | 0.436 | 1.77 |

Table 1. Structure-Activity Relationship (SAR) data for eticlopride analogues, showing the effect of modifications on the pyrrolidine ring on binding affinity at dopamine D2 and D3 receptors. Data sourced from nih.gov.

Incorporation of Reporter Tags for Imaging and Affinity Purification

To function as versatile tools in chemical biology, probes derived from the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide scaffold can be functionalized with reporter tags. These tags enable the visualization, identification, and isolation of the target protein.

Common reporter tags include:

Fluorescent Dyes: A fluorophore can be attached to the probe to allow for visualization of the target protein's location and dynamics in living cells via fluorescence microscopy. nih.govmdpi.com The tag can be appended to a position on the scaffold that is known from SAR studies to tolerate modification without losing binding affinity.

Biotin (B1667282): The incorporation of a biotin tag allows for the affinity purification of the target protein. The extremely strong and specific interaction between biotin and streptavidin or avidin (B1170675) is exploited to pull down the probe-protein complex from cell lysates for subsequent identification by mass spectrometry. liberty.edu

Photoaffinity Labels: These are chemically inert groups that become highly reactive upon exposure to UV light, forming a covalent bond with the target protein. nih.gov Common photoaffinity groups include diazirines, benzophenones, and aryl azides. mdpi.comenamine.net This technique, known as photoaffinity labeling (PAL), is invaluable for irreversibly linking the probe to its target, which is essential for target identification, especially for weak or transient interactions. nih.govnih.gov A probe would typically incorporate both a photoaffinity group and a clickable handle (e.g., an alkyne) to allow for subsequent attachment of a reporter like biotin or a fluorophore. nih.gov

The design of such a functionalized probe requires careful consideration of the attachment point for the tag and linker chemistry to ensure that the probe's affinity and selectivity for its target are not compromised.

Applications in Modulating Specific Biological Pathways for Fundamental Research

Chemical probes based on the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide scaffold can be used to dissect complex biological pathways by selectively modulating the function of a single protein target.

Probing G-Protein Coupled Receptor (GPCR) Signaling: Pyrrolidine derivatives have been developed as potent and selective ligands for various GPCRs, including dopamine and ghrelin receptors. nih.govnih.gov By using selective antagonists, researchers can block a specific receptor and observe the downstream consequences on signaling pathways, helping to elucidate the receptor's role in physiology and disease. nih.gov For example, selective D3 receptor antagonists can be used to investigate the role of this specific dopamine subtype in neurological disorders, separate from the effects of D2 receptor modulation.

Investigating Neurotransmitter Transport: Derivatives of the related pyrrolidine-2,5-dione scaffold have been identified as positive allosteric modulators of the glutamate transporter EAAT2. nih.gov This transporter is responsible for clearing glutamate from the synapse, and its dysfunction is implicated in excitotoxicity and seizure disorders. These probes allow researchers to enhance the activity of EAAT2 specifically, providing a tool to study the consequences of increased glutamate uptake on neuronal function and its potential as a therapeutic strategy for epilepsy. nih.gov

Target Identification and Validation: In phenotypic screens where a compound is found to have a desirable effect on cells or an organism but its target is unknown, a probe-based approach is critical. By creating a tagged version of the hit compound based on the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide scaffold, researchers can use affinity purification or photoaffinity labeling to identify its molecular target(s), thereby validating the target and uncovering new biological pathways. nih.gov

Through these applications, well-designed chemical probes derived from this versatile scaffold serve as indispensable tools for fundamental research, bridging the gap between chemistry and biology.

Future Research Directions and Emerging Paradigms

Exploration of Underexplored Chemical Space within Pyrrolidine-Amide Scaffolds

The pyrrolidine (B122466) ring is a versatile and privileged scaffold in drug discovery, known for its favorable physicochemical properties and its presence in numerous natural products and FDA-approved drugs. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a desirable trait for designing novel bioactive compounds. nih.govresearchgate.net However, the vast chemical space surrounding the pyrrolidine-amide framework remains largely uncharted. Future efforts will focus on systematically exploring this space to identify novel derivatives with enhanced potency, selectivity, and unique biological activities.

A key strategy involves the synthesis of novel libraries of compounds by introducing diverse substituents and functional groups onto the pyrrolidine ring and the amide side chain. This exploration is not random but guided by structure-activity relationship (SAR) studies, which have shown that even subtle changes, such as the stereochemistry of ring carbons or the nature of substituents, can dramatically alter biological profiles. nih.govresearchgate.netnih.gov By moving beyond known motifs, researchers can uncover compounds that interact with novel biological targets or exhibit new pharmacological properties.

The concept of "scaffold hopping," where the core pyrrolidine-amide structure is replaced by functionally equivalent but structurally novel frameworks, also represents a promising direction. researchgate.net This can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic profiles. Tools like Scaffold Hunter can be employed to navigate the chemical space, correlating structural motifs with bioactivity and guiding the design of new ligand types. researchgate.net The systematic exploration of spirocyclic pyrrolidines and other complex architectures offers another frontier for discovering next-generation therapeutic agents. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for pyrrolidine-containing compounds to predict the biological activity of novel, virtual derivatives. africansciencegroup.commdpi.com This allows for the in silico screening of massive virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. preprints.org Generative models, a more advanced form of AI, can even design entirely new molecules from the ground up, tailored to meet multiple predefined objectives for activity, selectivity, and pharmacokinetic properties. preprints.org

For lead optimization, ML algorithms can predict the effects of specific structural modifications on a compound's properties, guiding medicinal chemists in making more informed decisions. africansciencegroup.com Techniques like reinforcement learning can iteratively propose and evaluate modifications, learning from past results to generate compounds with enhanced characteristics. preprints.org The application of these AI tools to the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide scaffold can unlock novel designs and accelerate the development of clinical candidates.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of structurally complex and stereochemically defined pyrrolidine derivatives is essential for thoroughly exploring their biological potential. lookchem.com Future research will depend on the development of more advanced, efficient, and versatile synthetic methodologies. While classical methods for pyrrolidine synthesis exist, there is a growing need for strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups. nih.govresearchgate.net

Recent advances have focused on asymmetric synthesis to produce enantiomerically pure compounds, which is crucial as different stereoisomers often exhibit distinct biological activities and potencies. researchgate.netacs.orgmdpi.com Novel catalytic systems, including organocatalysis and transition metal catalysis, are being developed to facilitate the stereoselective construction of the pyrrolidine ring. mdpi.comunibo.itacs.org For instance, iridium-catalyzed reductive methods have been shown to generate azomethine ylides from amides, which can then undergo cycloaddition reactions to form highly substituted pyrrolidines. acs.org

Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for rapidly generating molecular diversity. tandfonline.comtandfonline.com These reactions allow for the assembly of complex pyrrolidine structures in a single step from simple starting materials, significantly improving synthetic efficiency. tandfonline.com Innovations in amide bond formation are also critical, as this linkage is central to the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide scaffold. researchgate.netnumberanalytics.comresearchgate.net Developing greener and more efficient coupling reagents and catalytic methods will be key to the sustainable synthesis of future derivatives. researchgate.netunimi.it

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (e.g., copper(I), organocatalysts) to control the stereochemical outcome of reactions, yielding enantiomerically pure pyrrolidines. | High enantioselectivity, access to specific stereoisomers. | acs.org |

| [3+2] Dipolar Cycloadditions | A powerful reaction for constructing the five-membered pyrrolidine ring by reacting a 1,3-dipole (like an azomethine ylide) with an alkene. | Atom-economic, direct ring construction with potential for stereocontrol. | acs.org |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, rapidly building molecular complexity. | High efficiency, diversity-oriented synthesis, reduced waste. | tandfonline.comtandfonline.com |

| Biocatalysis | Use of enzymes (e.g., engineered P411 variants) to perform challenging chemical transformations like intramolecular C-H amination. | High selectivity, environmentally friendly conditions. | acs.org |

Novel Approaches for Multi-target or Polypharmacological Probe Design

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov This has led to a growing interest in polypharmacology—the design of single molecules that can modulate multiple targets simultaneously. The pyrrolidine-amide scaffold, with its inherent structural flexibility and capacity for diverse functionalization, is an excellent starting point for developing multi-target probes and therapeutic agents. ebi.ac.uk

Future design strategies will involve the rational integration of pharmacophores from selective ligands of different targets into a single molecule based on the n-(2-(Pyrrolidin-3-yl)ethyl)propionamide framework. nih.gov For example, by combining structural features required for activity at two distinct receptors or enzymes, a dual-action compound can be created. This approach has been successfully applied to pyrrolidine-2,5-dione derivatives to create multi-target anti-inflammatory agents that inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk

Computational methods will play a crucial role in designing these multi-target ligands. Molecular modeling can help visualize how a single compound might fit into the binding sites of different proteins, guiding the design process. The development of such probes derived from n-(2-(Pyrrolidin-3-yl)ethyl)propionamide could lead to therapies with improved efficacy or novel research tools to investigate complex biological networks.

Systems Chemical Biology Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological effects of n-(2-(Pyrrolidin-3-yl)ethyl)propionamide and its analogs, it is necessary to move beyond single-target interactions and adopt a more holistic, systems-level perspective. Systems chemical biology combines chemical probes with genomics, proteomics, and metabolomics (omics) technologies to investigate how small molecules perturb complex biological systems.